![molecular formula C19H16BrClN4OS B2969004 N-(2-bromophenyl)-2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide CAS No. 1116047-72-3](/img/structure/B2969004.png)
N-(2-bromophenyl)-2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H16BrClN4OS and its molecular weight is 463.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds like these often target enzymes or receptors in the body. For example, Imatinib, a compound with a similar structure, specifically inhibits the activity of tyrosine kinases .
Mode of Action
These compounds typically interact with their targets through a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. For instance, if the compound targets tyrosine kinases like Imatinib, it could affect a variety of signaling pathways involved in cell growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For example, inhibition of tyrosine kinases can lead to decreased cell proliferation, which is beneficial in the treatment of diseases like leukemia .
Biologische Aktivität
N-(2-bromophenyl)-2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide, also referred to as a pyrimidine derivative, has attracted attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, which may lead to therapeutic applications.
Chemical Structure
The molecular formula of the compound is C19H19BrClN3OS with a molecular weight of approximately 432.80 g/mol. The structure features a bromophenyl group and a pyrimidine moiety linked through a sulfanyl acetamide group, which is critical for its biological activity.
The compound's biological activity is hypothesized to result from its interaction with specific receptors or enzymes. The binding of the compound to these targets can alter their activity, leading to various biochemical responses. Research indicates that compounds with similar structures often exhibit mechanisms such as:
- Enzyme Inhibition : Compounds may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Interaction with receptors can modulate signaling pathways, potentially affecting cell growth and apoptosis.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was evaluated using the turbidimetric method, showing promising results comparable to standard antibiotics.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
The compound has also been assessed for anticancer properties against various cancer cell lines, notably the MCF7 breast cancer cell line. The Sulforhodamine B (SRB) assay was employed to determine cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
MCF7 | 25 |
HeLa | 30 |
A549 | 20 |
Molecular docking studies suggest that the compound binds effectively to the active site of certain kinases involved in cancer progression, indicating its potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against multi-drug resistant strains of bacteria, revealing that it could serve as a lead compound for developing new antibiotics.
- Cancer Treatment : In another research effort, the compound was tested in vivo on tumor-bearing mice, showing a reduction in tumor size and improved survival rates compared to controls.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN4OS/c20-15-3-1-2-4-16(15)25-18(26)11-27-19-9-17(23-12-24-19)22-10-13-5-7-14(21)8-6-13/h1-9,12H,10-11H2,(H,25,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFZIJLZWFNDSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.